molecular formula C19H29D4NO2 B602462 Fingolimod-d4 CAS No. 1346747-38-3

Fingolimod-d4

货号 B602462
CAS 编号: 1346747-38-3
分子量: 311.50
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fingolimod-d4, also known as FTY720 free based-d4, is the deuterium labeled Fingolimod . Fingolimod is a sphingosine 1-phosphate (S1P) antagonist with an IC50 of 0.033 nM in K562 and NK cells . It is used as an immunosuppressant .


Synthesis Analysis

Fingolimod is synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process involves six steps .


Molecular Structure Analysis

The molecular weight of Fingolimod-d4 is 311.50 . The formula is C19H29D4NO2 . The structure is solid and the color ranges from white to off-white .


Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .


Physical And Chemical Properties Analysis

Fingolimod-d4 is soluble in Ethanol at 7.69 mg/mL and in DMSO at 2 mg/mL (ultrasonic and heat to 60°C) . It should be stored at -20°C, away from moisture .

科学研究应用

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .

Methods of Application or Experimental Procedures

In a study, a simple and rapid liquid chromatography–tandem mass spectrometry method was validated for the measurement of the concentrations of Fingolimod and its active metabolite Fingolimod-Phosphate (Fingolimod-P) in human plasma . The method involved the use of Fingolimod-D4 and Fingolimod-P-D4 as internal standards, plasma protein precipitation with acetonitrile and chromatographic separation with tandem mass spectrometry detection .

Results or Outcomes

The method was then applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months . No significant differences were observed between samples collected at 6, 12 and 24 months for both analytes, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Potential Therapeutic Applications in Various Pathological Conditions

Specific Scientific Field

Molecular Pharmacology

Summary of the Application

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for these potential therapeutic applications are not detailed in the source .

Results or Outcomes

Based on recent reports, Fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

安全和危害

Fingolimod-d4 is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of accidental release, it is advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

未来方向

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

属性

IUPAC Name

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod-d4

Citations

For This Compound
5
Citations
C Fracasso, A Passoni, L Brambilla, R Mantegazza… - Applied Sciences, 2022 - mdpi.com
… The method involved the use of Fingolimod-D4 and Fingolimod-P-D4 as internal standards, plasma protein precipitation with acetonitrile and chromatographic separation with tandem …
Number of citations: 4 www.mdpi.com
R Gopinath, ST Narenderan, M Kumar… - Biomedical …, 2020 - Wiley Online Library
… The analyte and internal standard fingolimod-d4 were extracted from 300 μl of human blood using protein precipitation coupled with solid-phase extraction method. The …
DL Puhl, JL Funnell, AR D'Amato, J Bao… - … in bioengineering and …, 2020 - frontiersin.org
… fingolimod-D4 hydrochloride was used as the internal reference standard. Fingolimod-D4 … to a final concentration of 1 μM of fingolimod-D4 hydrochloride in each solution. The method …
Number of citations: 14 www.frontiersin.org
NA Hung, FG Costa, CT Hung… - … Pharmacology in Drug …, 2020 - Wiley Online Library
… Shimadzu Corporation, Kyoto, Japan) high-pressure liquid chromatography; m/z 388.4 to m/z 254.8 transition was monitored for Fingolimod and m/z 312.5 to m/z 258.5 for fingolimod-d4…
Number of citations: 1 accp1.onlinelibrary.wiley.com
DL Puhl - 2022 - search.proquest.com
Peripheral nerve injury (PNI) affects millions of individuals in the United States alone and can result in loss of motor and sensory function. The native repair response in the peripheral …
Number of citations: 2 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。